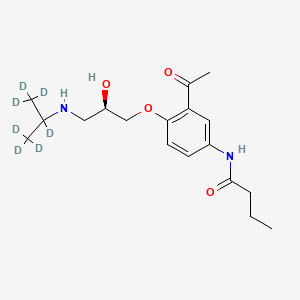
R-Acebutolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Acebutolol-d7 is a deuterated form of ®-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium atoms in ®-Acebutolol-d7 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug due to the isotope effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Acebutolol-d7 involves the incorporation of deuterium atoms into the ®-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of ®-Acebutolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-Acebutolol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-Acebutolol-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of ®-Acebutolol with greater precision.
Isotope Effect Studies: Researchers can investigate the isotope effects on the drug’s activity and stability.
Drug Development: The compound can be used in the development of new beta-blockers with improved efficacy and reduced side effects.
Biological Studies: It is used in biological studies to understand its interaction with biological targets and pathways.
Mécanisme D'action
®-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility.
Beta-2 Adrenergic Receptors: These receptors are found in the lungs and vascular smooth muscle and are involved in vasodilation and bronchodilation.
The blockade of these receptors leads to a decrease in heart rate, cardiac output, and blood pressure, making it effective in treating hypertension and arrhythmias.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and heart conditions.
Atenolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness
®-Acebutolol-d7 is unique due to the presence of deuterium atoms, which can provide distinct advantages in pharmacokinetic studies and drug development. The deuterium atoms can slow down the metabolic degradation of the drug, potentially leading to longer-lasting effects and reduced side effects.
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D |
Clé InChI |
GOEMGAFJFRBGGG-OYGJRULASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


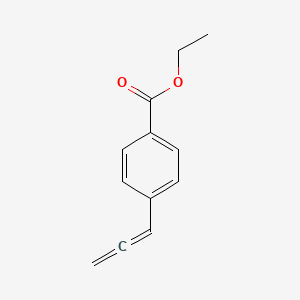
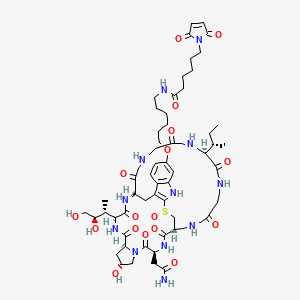
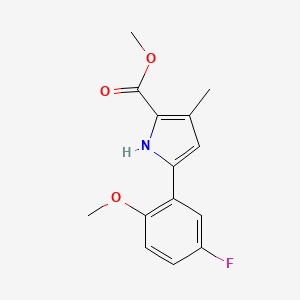
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)



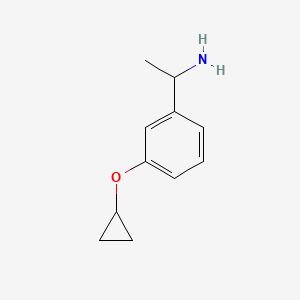
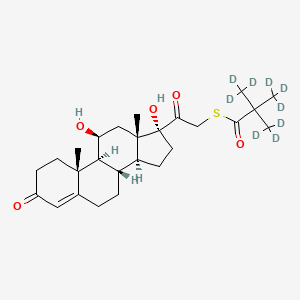
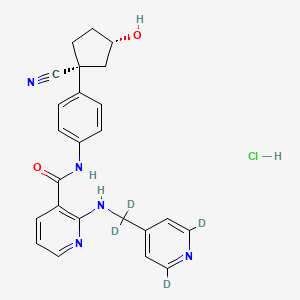
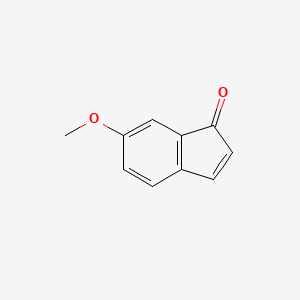
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
